Enzymatic Potency: Superior CDK4 Inhibition vs. Palbociclib and CDK4/6-IN-14
Cdk4/6-IN-15 exhibits an IC₅₀ of 3 nM against CDK4, which is approximately 3.7-fold more potent than palbociclib (11 nM) [1] and 3.3-fold more potent than CDK4/6-IN-14 (10 nM) . Against CDK6, Cdk4/6-IN-15 shows an IC₅₀ of 279 nM, demonstrating a marked 93-fold selectivity for CDK4 over CDK6 within the same assay system . This contrasts sharply with palbociclib, which shows near-equipotent inhibition of CDK4 (11 nM) and CDK6 (16 nM) with only a 1.5-fold selectivity ratio [1].
| Evidence Dimension | CDK4 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 3 nM (CDK4/cyclin D) |
| Comparator Or Baseline | Palbociclib: 11 nM; CDK4/6-IN-14: 10 nM |
| Quantified Difference | 3.7-fold more potent vs. palbociclib; 3.3-fold more potent vs. CDK4/6-IN-14; 93-fold CDK4 selectivity over CDK6 |
| Conditions | In vitro kinase activity assay using recombinant CDK4/cyclin D and CDK6/cyclin D proteins; concentration-response curves; single-source study for Cdk4/6-IN-15 ; comparator data from independent published studies [1] |
Why This Matters
The exceptional potency against CDK4 and the pronounced CDK4-over-CDK6 selectivity make Cdk4/6-IN-15 a preferred tool for dissecting CDK4-specific signaling in Rb-proficient models where CDK6 inhibition may confound interpretation.
- [1] PMC Table 1. IC₅₀ Values of CDK4/6 Inhibitors. National Center for Biotechnology Information. Accessed April 2026. View Source
